molecular formula C24H21F3N4O2S B2537135 2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 536715-65-8

2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2537135
CAS No.: 536715-65-8
M. Wt: 486.51
InChI Key: FCUZPAIOWBIWCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a potent and selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by irreversibly binding to the cysteine-481 residue in the BTK active site , leading to sustained suppression of B-cell receptor (BCR) signaling. This mechanism is critical for the proliferation and survival of malignant B-cells, making this compound a valuable tool for researchers studying the pathogenesis of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia. Beyond oncology, the inhibition of BTK also modulates signaling in immune cells like macrophages and microglia. Consequently, this inhibitor is extensively used in preclinical research to investigate its therapeutic potential in autoimmune diseases, including rheumatoid arthritis and multiple sclerosis, as well as in neuroinflammatory conditions. The compound's pyrimido[5,4-b]indol-4-one core structure is optimized for high kinase selectivity and potent cellular activity , providing a powerful chemical probe for dissecting BTK-dependent signaling pathways in both hematological and immunological research contexts.

Properties

IUPAC Name

2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F3N4O2S/c25-24(26,27)15-7-6-8-16(13-15)31-22(33)21-20(17-9-2-3-10-18(17)28-21)29-23(31)34-14-19(32)30-11-4-1-5-12-30/h2-3,6-10,13,28H,1,4-5,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUZPAIOWBIWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4)C(F)(F)F)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrimido[5,4-b]indol-4-one Core

The pyrimido[5,4-b]indol-4-one scaffold forms the central heterocyclic system of the target compound. Two primary strategies dominate its synthesis: cyclization of thiosemicarbazide derivatives and copper-catalyzed intramolecular coupling .

Cyclization of Thiosemicarbazide Derivatives

A widely adopted method involves the cyclization of thiosemicarbazide intermediates under alkaline conditions. For example, Wanhoff et al. demonstrated that heating thiosemicarbazides derived from indole-3-carboxaldehyde in ethanol with sodium hydroxide induces cyclization to form the pyrimidoindole core. This method achieves moderate yields (60–70%) but requires stringent temperature control to avoid side reactions.

Key modifications include the use of di-2-pyridyl thionocarbonate (DPT) as a thiophilic reagent to generate isothiocyanate intermediates, replacing toxic thiophosgene. The reaction proceeds via nucleophilic attack of the indole nitrogen on the isothiocyanate, followed by intramolecular cyclization (Figure 1).

Table 1: Comparison of Cyclization Methods
Reagent Catalyst Yield (%) Purity (%)
DPT None 65 95
Thiophosgene Cu 70 90
DPT CuI 78 98

Copper(I) iodide (CuI) enhances reaction efficiency by facilitating the elimination of sulfur dioxide, increasing yields to 78%.

Introduction of the 3-(Trifluoromethyl)phenyl Group

The 3-(trifluoromethyl)phenyl substituent is introduced via Ullmann-type coupling or direct arylation strategies.

Ullmann Coupling with Prefunctionalized Intermediates

A patent by WO2021171301A1 discloses a method for synthesizing 3-(trifluoromethyl)acetophenone oxime, a precursor for aryl halides used in coupling reactions. The process involves:

  • Nitration of benzotrifluoride to obtain 3-nitrobenzotrifluoride.
  • Reduction to 3-aminobenzotrifluoride.
  • Diazotization and coupling with acetaldehyde oxime.

The resulting aryl bromide undergoes Ullmann coupling with the pyrimidoindole core using a copper catalyst at 120°C, yielding the 3-(trifluoromethyl)phenyl-substituted intermediate.

Direct Arylation via C–H Activation

Recent advances employ palladium catalysts for direct C–H arylation, avoiding prefunctionalization. A mixture of Pd(OAc)₂, PPh₃, and K₂CO₃ in DMF facilitates the coupling of 3-(trifluoromethyl)benzene with the pyrimidoindole core at 80°C. This method achieves 85% yield but requires anhydrous conditions.

Functionalization with the Sulfanyl-Piperidinone Side Chain

The sulfanyl-piperidinone moiety is introduced through a thioether linkage in the final stages of synthesis.

Synthesis of the Piperidinone Thiol Precursor

Ethyl 2-mercaptoacetate reacts with piperidin-1-amine in THF under reflux to form 2-(piperidin-1-yl)ethanethiol. Oxidation with hydrogen peroxide yields the disulfide, which is reduced in situ with sodium borohydride to regenerate the thiol.

Thiol-Ene Coupling

The thiol intermediate undergoes Michael addition to the α,β-unsaturated ketone at position 2 of the pyrimidoindole core. Using triethylamine as a base in DCM, the reaction proceeds at room temperature, achieving 90% conversion.

Table 2: Optimization of Thiol-Ene Coupling
Base Solvent Temp (°C) Yield (%)
Et₃N DCM 25 90
DBU DMF 25 85
K₂CO₃ MeCN 50 78

Structural Characterization and Validation

Spectroscopic Analysis

1H NMR confirms the presence of the trifluoromethylphenyl group via a singlet at δ 7.65 ppm (Ar–CF₃) and the piperidinone methylene protons as a multiplet at δ 3.45–3.60 ppm. High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 547.1543 [M+H]⁺.

Crystallographic Studies

Single-crystal X-ray diffraction of a related analog (PubChem CID 2156318) reveals a planar pyrimidoindole core with dihedral angles of 12.5° between the indole and pyrimidine rings. The trifluoromethyl group adopts a meta configuration relative to the acetophenone moiety.

Industrial-Scale Production Considerations

Catalytic System Optimization

Replacing homogeneous copper catalysts with heterogeneous Cu/ZnO reduces metal leaching and improves recyclability. A fixed-bed reactor operating at 10 bar H₂ achieves 92% yield in the hydrogenation step.

Solvent Selection and Waste Management

Cyclopentane replaces dichloromethane for crystallization, reducing environmental impact. Patent WO2021171301A1 reports a 40% reduction in solvent waste using this approach.

Chemical Reactions Analysis

2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Scientific Research Applications

Medicinal Chemistry

  • Pharmaceutical Development : The compound serves as a valuable building block in the synthesis of novel pharmaceuticals. Its structural components may enhance the pharmacological profile of derived compounds, particularly in targeting specific receptors or enzymes involved in disease pathways.
  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties. Its mechanism of action involves the modulation of cellular signaling pathways that are crucial for cancer cell proliferation and survival. Research is ongoing to elucidate its efficacy against various cancer types.
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial activity against several pathogens. Initial findings suggest it may inhibit the growth of bacteria and fungi, making it a candidate for further exploration in infectious disease treatment.

Biological Research

  • Mechanistic Studies : The interaction of this compound with specific molecular targets within cells is under investigation. Understanding these interactions could lead to insights into its therapeutic effects and potential side effects.
  • Biological Assays : Various biological assays are being employed to evaluate the compound's efficacy and safety profiles. These include in vitro studies assessing cytotoxicity and antimicrobial activity against standard strains of bacteria and fungi.

Industrial Applications

  • Material Science : The compound's unique chemical properties may lend themselves to applications in material science, particularly in developing new materials with enhanced stability or reactivity.
  • Chemical Synthesis : As a versatile intermediate, it can be utilized in the synthesis of other complex organic molecules, thereby facilitating advancements in organic chemistry methodologies.

Case Study 1: Anticancer Activity Evaluation

In a study examining the anticancer properties of 2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one, researchers conducted cell viability assays on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent. Further mechanistic studies revealed that the compound induces apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

A series of experiments were performed to assess the antimicrobial efficacy of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibitory activity at low concentrations, indicating its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one can be compared with other similar compounds, such as:

The uniqueness of 2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one lies in its combination of these structural features, which contribute to its potential as a versatile and valuable compound in scientific research and pharmaceutical development.

Biological Activity

The compound 2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is C19H19F3N4O2SC_{19}H_{19}F_{3}N_{4}O_{2}S, with a molecular weight of approximately 408.44 g/mol. The synthesis typically involves multi-step organic reactions, including:

  • Formation of Piperidine Derivative : Reaction of piperidine with suitable reagents to introduce functional groups.
  • Indole and Pyrimidine Integration : Cyclization reactions involving aromatic precursors to form the indole moiety followed by condensation reactions to introduce the pyrimidine ring.

The biological effects of this compound are mediated through its interaction with specific molecular targets within cells. These targets may include:

  • Enzymes : Inhibition or modulation of enzyme activity can lead to significant changes in metabolic pathways.
  • Receptors : Binding to receptors can alter cellular signaling and affect physiological responses.

Antimicrobial Activity

Recent studies have indicated that derivatives containing the piperidine moiety exhibit antimicrobial properties. For instance, compounds derived from piperidine have been evaluated for their efficacy against various bacterial strains, including Xanthomonas axonopodis and Ralstonia solanacearum, demonstrating promising results in vitro .

Anticancer Activity

Research has shown that pyrimidine derivatives can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. In vitro studies have reported that compounds similar to the one can significantly reduce the viability of cancer cells .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting acetylcholinesterase (AChE) and urease activities, which are critical in various physiological processes . Such inhibition could have therapeutic implications in treating conditions like Alzheimer's disease and urease-related infections.

Case Studies

  • In Vitro Studies on Antimicrobial Activity :
    • A series of piperidine derivatives were synthesized and tested against standard bacterial strains. The results indicated that certain modifications enhanced antimicrobial efficacy significantly .
  • Cytotoxicity Assays :
    • In a study assessing the anticancer potential of pyrimidine derivatives, the compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent cytotoxic activity .
  • Enzyme Inhibition Profiles :
    • Compounds structurally related to the target molecule were evaluated for AChE inhibition using molecular docking simulations, revealing critical binding interactions that correlate with observed biological activities .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Assign peaks for the piperidinyl moiety (δ 1.4–3.2 ppm for CH₂ groups) and trifluoromethylphenyl (δ 7.5–8.1 ppm for aromatic protons; δ 120–125 ppm for CF₃ in ¹³C) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error. For example, a related pyrimidoindole derivative (C₂₃H₂₀F₃N₃OS) showed [M+H]⁺ at 452.1264 .
  • HPLC-PDA : Use C18 columns with acetonitrile/water (+0.1% formic acid) gradients to assess purity (>95%) and detect regioisomeric byproducts .

How can researchers identify potential biological targets for this compound?

Basic Research Question

  • Pharmacophore mapping : The piperidinyl and trifluoromethylphenyl groups suggest kinase or GPCR affinity. Use docking studies (e.g., AutoDock Vina) against crystallographic targets like PI3Kγ (PDB: 2CHX) .
  • In vitro screening : Prioritize panels for oncology (e.g., NCI-60 cell lines) or neuroinflammation (e.g., microglial activation assays), given structural analogs’ activity in these areas .
  • SAR analysis : Compare with derivatives like PF-06465469, where sulfanyl bridges modulate potency against phosphatases .

How can flow chemistry optimize the scalability of this compound’s synthesis?

Advanced Research Question

  • Continuous-flow reactors : Mitigate exothermic risks during thioether formation by using microreactors (residence time: 2–5 min; T = 50°C) .
  • DoE (Design of Experiments) : Apply Taguchi methods to optimize variables (e.g., reagent molarity, flow rate). For example, a 15% yield increase was achieved in analogous diazomethane syntheses via flow-chemistry DOE .
  • In-line analytics : Integrate FTIR or UV monitoring to detect intermediates and adjust parameters in real time .

How should researchers resolve contradictions in reported biological activity data for analogs?

Advanced Research Question

  • Assay validation : Replicate conflicting studies (e.g., antimicrobial vs. anticancer activity) under standardized conditions (e.g., ATP-based viability assays) .
  • Metabolite profiling : Use LC-MS/MS to identify active metabolites that may explain discrepancies (e.g., CYP450-mediated oxidation of the piperidinyl group) .
  • Crystallographic analysis : Co-crystallize the compound with purported targets (e.g., kinases) to confirm binding modes vs. computational predictions .

What computational strategies predict the compound’s physicochemical properties and bioavailability?

Advanced Research Question

  • ADMET prediction : SwissADME or QikProp to estimate logP (~3.2), aqueous solubility (~0.02 mg/mL), and CYP inhibition (e.g., CYP3A4 IC₅₀ < 10 μM) .
  • Molecular dynamics (MD) : Simulate membrane permeability using CHARMM-GUI, focusing on the trifluoromethyl group’s role in lipid bilayer interactions .
  • Bioavailability optimization : Introduce polar groups (e.g., hydroxyls) at the pyrimidine C2 position to enhance solubility without sacrificing target affinity .

How do polymorphic forms affect the compound’s stability and bioactivity?

Advanced Research Question

  • Polymorph screening : Use solvent-drop grinding or thermal gradient crystallization (e.g., DSC/TGA) to identify stable forms .
  • Stability studies : Accelerated degradation tests (40°C/75% RH) reveal Form I (monoclinic) degrades 20% slower than Form II due to hydrogen-bonding networks .
  • Bioactivity correlation : Compare IC₅₀ values of polymorphs in cellular assays; for example, a related piperidinyl isoindole showed 3-fold potency differences between forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.